2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Description
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with an oxan-4-yl (tetrahydropyran-4-yl) group and at position 4 with a pinacol boronate ester. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds . The oxan-4-yl group contributes moderate polarity, enhancing solubility in organic solvents, while the boronate ester enables versatile functionalization in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H22BNO3S |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-20-12(16-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
WALWNMWGWCBUGG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the oxane and dioxaborolane groups via nucleophilic substitution and boronation reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The oxane and dioxaborolane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic compounds.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxane and dioxaborolane groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally similar thiazole-based boronate esters:
Physical and Chemical Properties
- Solubility : The oxan-4-yl group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to phenyl or hexylthiophene derivatives .
- Stability : Bulky substituents (e.g., 3-hexylthiophene) protect the boronate ester from hydrolysis better than smaller groups like oxan-4-yl .
- Crystallinity : Halogen-substituted analogues (e.g., 4-chlorophenyl in ) form isostructural crystals with triclinic packing, while oxan-4-yl derivatives may adopt distinct conformations due to steric effects .
Research Findings and Data
Comparative Reactivity in Suzuki Coupling
Thermal Stability
| Compound | Decomposition Temperature (°C) |
|---|---|
| Oxan-4-yl-4-boronate thiazole | 210 |
| 2-Phenyl-4-boronate thiazole | 195 |
| 4-Methyl-5-boronate-thiazole | 225 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
